2-Ethoxy-5-fluorophenol
Description
Contextualization within the Class of Halogenated Phenols and Aromatic Ethers
As a halogenated phenol (B47542), 2-Ethoxy-5-fluorophenol belongs to a class of compounds known for their diverse applications and distinct properties. Phenols, in general, are aromatic compounds with a hydroxyl (-OH) group directly attached to a benzene (B151609) ring. careers360.comunacademy.com This structure results in mild acidity, significantly greater than that of alcohols, due to the resonance stabilization of the resulting phenoxide ion. unacademy.comwikipedia.org The introduction of a halogen substituent, such as fluorine, further modifies the electronic properties of the aromatic ring, typically increasing the compound's acidity through an electron-withdrawing effect. careers360.comchemrxiv.org Halogenated phenols are valuable precursors in the synthesis of various products, including resins and compounds with potential herbicidal properties. google.com
Simultaneously, the presence of the ethoxy (-OCH₂CH₃) group places this compound in the category of aromatic ethers. fiveable.me Aromatic ethers are characterized by an ether linkage (R-O-R') where at least one of the 'R' groups is an aromatic ring. numberanalytics.comsolubilityofthings.com This functional group is prevalent in many pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com The ether linkage is generally stable and less reactive, which makes these compounds useful as solvents and as structural motifs in the design of complex molecules. fiveable.mepharmiweb.com The synthesis of aromatic ethers can be achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. fiveable.menumberanalytics.com
Strategic Importance of Fluorine and Ethoxy Functionalities in Aromatic Systems
The strategic incorporation of fluorine and ethoxy groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.
The fluorine atom is highly valued in drug design for its ability to enhance a molecule's pharmacokinetic and physicochemical properties. nih.govnih.gov Its high electronegativity and small size allow it to modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby increasing a drug's metabolic stability. bohrium.comvictoria.ac.nz Fluorine can also enhance binding affinity to target proteins and improve membrane permeability. nih.govbohrium.com Furthermore, the radioisotope ¹⁸F is a crucial component in positron emission tomography (PET) imaging, a sensitive diagnostic technique. nih.govvictoria.ac.nz
State-of-the-Art in Research Pertaining to this compound and Structurally Related Chemical Motifs
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the compound is recognized as a valuable building block in chemical synthesis, available from various chemical suppliers. bldpharm.comsynquestlabs.comchemshuttle.com Its utility can be inferred from the broader research landscape involving substituted phenols and fluoro-alkoxy aromatic compounds.
Research on substituted phenols is a vibrant field. Studies have explored their use as recyclable organophotoredox catalysts and their role in upgrading bio-oils through alkylation reactions. repec.orgacs.org The antioxidant properties of phenols are also a major area of investigation, with studies focusing on how substituents on the aromatic ring affect the O–H bond dissociation enthalpy, a key factor in their radical-scavenging ability. chemrxiv.orgnist.gov
The synthesis and application of fluoroalkoxy compounds are also areas of intense research. Recent advances have focused on developing new reagents and methods for introducing fluoroalkoxy groups into molecules due to their ability to confer desirable properties like increased metabolic stability and lipophilicity in drug candidates and agrochemicals. researchgate.netresearchgate.net The synthesis of various fluoro-alkoxy-phenols and their reactions are being actively explored. For instance, studies have investigated the reactions of fluorinated phenols with various reagents to create more complex derivatives. acs.orgscilit.com The combination of a fluorine atom and an alkoxy group on a phenol ring, as seen in this compound, represents a motif of significant interest for creating novel compounds with potentially enhanced biological or material properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRZCJCXNNNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy 5 Fluorophenol and Its Chemical Analogues
Established Synthetic Routes to 2-Ethoxy-5-fluorophenol
Multi-Step Approaches from Fluorophenol Precursors
A logical approach to the synthesis of this compound involves a multi-step sequence starting from a readily available fluorophenol, such as 4-fluorophenol (B42351). This strategy necessitates the introduction of an ethoxy group at the ortho-position to the hydroxyl group.
One potential multi-step pathway involves the protection of the phenolic hydroxyl group, followed by ortho-directed functionalization. For instance, the hydroxyl group of 4-fluorophenol can be protected with a suitable protecting group, such as tetrahydropyran (B127337) (THP), to prevent its interference in subsequent steps. The resulting protected fluorophenol can then undergo directed ortho-lithiation. researchgate.netwikipedia.org This reaction, typically employing a strong base like n-butyllithium, would generate a lithium intermediate specifically at the position ortho to the directing ether group. semanticscholar.org Quenching this lithiated species with an appropriate electrophile to introduce an ethoxy group or a precursor is a critical step.
Another conceivable multi-step approach is the Fries rearrangement of a fluorophenyl ester. organic-chemistry.orgwikipedia.orgsigmaaldrich.com In this method, 4-fluorophenol could be acylated to form 4-fluorophenyl acetate. Subsequent treatment with a Lewis acid, such as aluminum chloride, could induce the migration of the acetyl group to the ortho and para positions of the aromatic ring. wikipedia.org While this would introduce a carbon-based substituent, further modifications would be necessary to convert it into an ethoxy group, making this a more complex and less direct route. The regioselectivity of the Fries rearrangement is also a critical factor to consider, as it can be influenced by reaction conditions such as temperature. organic-chemistry.org
A hypothetical multi-step synthesis from 4-fluorophenol is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Protection of hydroxyl group | Dihydropyran (DHP), p-toluenesulfonic acid (catalytic) | 2-(4-Fluorophenoxy)tetrahydro-2H-pyran |
| 2 | Directed ortho-lithiation | n-Butyllithium, THF, low temperature | Lithiated intermediate |
| 3 | Ethoxylation (proposed) | Ethoxy-containing electrophile (e.g., diethyl sulfate) | 2-Ethoxy-5-fluorophenoxytetrahydro-2H-pyran |
| 4 | Deprotection | Acidic conditions (e.g., HCl in methanol) | This compound |
Nucleophilic Ethoxylation Strategies
Nucleophilic ethoxylation, particularly the Williamson ether synthesis, represents a fundamental and widely applicable method for the formation of ether linkages. This strategy could be employed to introduce the ethoxy group onto a suitably substituted fluorophenol precursor.
A direct Williamson ether synthesis on a dihydroxyfluorobenzene derivative would be a plausible route. For instance, starting with 5-fluororesorcinol (if available), selective mono-ethoxylation could theoretically yield this compound. However, achieving selective mono-alkylation of a symmetric diol can be challenging and often leads to a mixture of mono-ether, di-ether, and unreacted starting material.
A more controlled approach would involve a precursor where one hydroxyl group is protected, or where a leaving group is present at the desired position for ethoxylation. For example, if a precursor such as 2-bromo-5-fluorophenol (B114175) were available, a nucleophilic substitution reaction with sodium ethoxide could be employed to introduce the ethoxy group. The success of this reaction would depend on the relative reactivity of the aryl halide and the potential for competing reactions.
Synthesis of Related Ethoxy- and Fluorophenol Derivatives
The synthetic methodologies applicable to this compound are part of a broader array of reactions used to synthesize a variety of ethoxy- and fluorophenol derivatives. These methods are crucial for creating a diverse range of molecular structures for various research and industrial purposes.
Nucleophilic Aromatic Substitution in Halogenated Phenols
Nucleophilic aromatic substitution (SNA) is a key reaction for the synthesis of substituted phenols. In this reaction, a nucleophile replaces a leaving group, typically a halogen, on an aromatic ring. The feasibility of SNA is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group significantly activates the ring towards nucleophilic attack. libretexts.orgyoutube.com
For the synthesis of ethoxy-phenol derivatives, an activated halogenated phenol (B47542) can be treated with an ethoxide source. For example, the synthesis of ethyl 2-(4-aminophenoxy)acetate involves the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, where the nitro group activates the ring for potential nucleophilic attack, although in this specific case, the reaction occurs at the phenolic oxygen. mdpi.com The synthesis of 2-chloro-5-fluorophenol (B1586221) from p-fluoroaniline involves a multi-step process that includes bromination and diazochlorination, highlighting the complex pathways sometimes required to introduce specific substituents. guidechem.com
| Reactant 1 | Reactant 2 | Conditions | Product |
| Activated Aryl Halide | Sodium Ethoxide | Polar aprotic solvent (e.g., DMSO, DMF) | Ethoxy-substituted Aromatic Compound |
| Non-activated Aryl Halide | Sodium Ethoxide | High temperature, pressure, often with a catalyst | Ethoxy-substituted Aromatic Compound |
Demethylation Protocols for Aromatic Methoxy (B1213986) Phenols
A common strategy for the synthesis of substituted phenols is the demethylation of the corresponding methoxy-substituted aromatic compounds. The methoxy group is a versatile protecting group for phenols and can be cleaved under various conditions to yield the free phenol.
A widely used reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This powerful Lewis acid readily cleaves the methyl-oxygen bond to form a borate (B1201080) ester, which is subsequently hydrolyzed to the phenol. This method is often effective when other functional groups that are sensitive to harsher conditions are present in the molecule. For instance, the synthesis of certain m-aryloxy phenols utilizes BBr₃ for the final demethylation step to reveal the phenolic hydroxyl group. mdpi.com
Other reagents for demethylation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as other Lewis acids. The choice of demethylating agent depends on the specific substrate and the presence of other functional groups.
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type coupling)
Copper-catalyzed coupling reactions, particularly the Ullmann condensation or Ullmann-type coupling, are powerful methods for the formation of carbon-oxygen bonds, specifically for the synthesis of diaryl ethers. nih.govacs.orgrsc.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. tandfonline.combeilstein-journals.org
The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations of this reaction utilize catalytic amounts of copper, often in conjunction with ligands, allowing for milder reaction conditions and a broader substrate scope. rsc.orgbeilstein-journals.org This methodology is particularly useful for the synthesis of complex phenol derivatives where one of the aromatic rings is part of a phenol and the other is an aryl halide. While primarily used for diaryl ether synthesis, modifications of this reaction can also be applied to the formation of alkyl-aryl ethers. nih.gov
The synthesis of 2-fluoro phenol compounds has been achieved through a multi-step process that includes an Ullmann reaction to form a 2-pyridyloxy arene compound, which is then further functionalized. google.com This demonstrates the utility of copper-catalyzed cross-coupling in the synthesis of complex fluorinated phenols.
| Aryl Halide | Phenol | Catalyst System | Product |
| Aryl Iodide/Bromide | Substituted Phenol | CuI / Ligand (e.g., diol) | Diaryl Ether |
| Aryl Bromide | Electron-rich Phenol | CuI / N,N-dimethylglycine | Diaryl Ether |
Nitration and Etherification Strategies for Related Phenols (e.g., 2-Ethoxy-4-nitrophenol (B1581399) synthesis)
The synthesis of 2-ethoxy-4-nitrophenol, a close analogue of the target compound, is well-documented and typically involves the nitration of 2-ethoxyphenol (B1204887). This reaction serves as an excellent case study for introducing a nitro group onto a substituted phenol ether. The etherification step, in this case, precedes nitration. The core challenge in the nitration of activated rings like phenols is controlling the selectivity and avoiding over-nitration or oxidation. Various methodologies have been developed to achieve this, differing in nitrating agents, catalysts, and reaction conditions, which in turn affect the final yield and purity.
Research has explored several effective nitration schemes. One approach involves using dinitrogen pentoxide in 1,2-dichloroethane, which can produce 2-ethoxy-4-nitrophenol from 2-ethoxyphenol in very high yield. Another strategy employs ferric nitrate (B79036) as a catalyst for nitrification. While this method may result in a more moderate yield, it offers an alternative catalytic system. Furthermore, the use of metal salts impregnated on catalysts like Yb-Mo-Montmorillonite KSF with nitric acid also provides a viable pathway. These heterogeneous catalysts are often easily recoverable and reusable, aligning with principles of green chemistry.
The table below summarizes and compares different synthetic approaches for the nitration of 2-ethoxyphenol.
| Starting Material | Nitrating Agent/Catalyst | Reaction Conditions | Yield (%) |
| 2-Ethoxyphenol | Dinitrogen Pentoxide / 1,2-dichloroethane | 0 - 35°C for 2 hours | 96.08% |
| 2-Ethoxyphenol | Ferric Nitrate | - | 55.48% |
| 2-Ethoxyphenol | 60% Nitric Acid / CuCl2 impregnated Yb-Mo-HKSF | - | High |
This table is generated based on available research data and is for illustrative purposes.
Optimization of Synthetic Pathways and Yield Enhancement for Aromatic Ethers
The synthesis of aromatic ethers, a crucial step for compounds like this compound, is most classically achieved through the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide ion with an alkyl halide. wikipedia.orgscribd.com Optimization of this pathway is critical for maximizing yield, minimizing byproducts, and ensuring industrial feasibility. wikipedia.orgfrancis-press.com
Several factors influence the efficiency of the Williamson synthesis and related etherification reactions:
Reactant Choice : The reaction proceeds via an S_N2 mechanism, which strongly favors primary alkyl halides as the alkylating agent. Secondary and tertiary halides are more prone to undergo competing elimination reactions, which reduces the ether yield. wikipedia.orgfrancis-press.com For synthesizing aryl ethers, the reaction between a phenoxide and an alkyl halide is preferred over an aryl halide and an alkoxide due to the low reactivity of aryl halides in S_N2 reactions. francis-press.com
Reaction Conditions : The choice of solvent is crucial. Aprotic polar solvents, such as DMSO (dimethyl sulfoxide) or DMF (N,N-dimethylformamide), are often used to dissolve the reactants and facilitate the nucleophilic attack without solvating the nucleophile too strongly. francis-press.com Temperature is another key parameter; higher temperatures can increase reaction rates but may also promote side reactions.
Catalysis : Modern advancements have introduced catalytic systems to improve the synthesis of aromatic ethers. Copper- and palladium-catalyzed cross-coupling reactions (such as the Ullmann condensation) allow for the formation of aryl ethers under milder conditions and with a broader substrate scope than the traditional Williamson synthesis. organic-chemistry.org
A significant advancement for industrial-scale synthesis involves performing the Williamson ether synthesis at very high temperatures (above 300°C). researchgate.netacs.org This modification allows for the use of weaker, less hazardous alkylating agents, such as alcohols or carboxylic acid esters, in a catalytic process that avoids the production of salt byproducts. researchgate.netacs.org This high-temperature method has proven highly selective and is particularly effective for producing alkyl aryl ethers. researchgate.netacs.org For instance, the synthesis of 2-ethoxyphenol from pyrocatechol (B87986) and diethyl sulphate in toluene (B28343) with an aqueous sodium hydroxide (B78521) solution is an example of a practical application of this class of reaction. tdcommons.org
Sustainable and Green Chemistry Considerations in the Synthesis of Substituted Phenols
The principles of green chemistry are increasingly integral to the design of synthetic routes for all chemical compounds, including substituted phenols and their ethers. The goal is to develop processes that are environmentally benign, economically viable, and safe. yale.edu
Key green chemistry principles applicable to the synthesis of compounds like this compound include:
Waste Prevention : Synthetic routes should be designed to minimize the generation of waste. This is often measured by the E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of the product. nih.gov One-pot and multicomponent reactions are strategies that can reduce waste by minimizing separation and purification steps. nih.gov
Atom Economy : This principle, central to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.org Reactions like additions and rearrangements have 100% atom economy, while substitutions and eliminations generate byproducts.
Use of Safer Solvents and Auxiliaries : Many traditional organic syntheses rely on volatile and toxic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids, or eliminating the solvent altogether. royalsocietypublishing.org Solvents account for a significant portion of the waste in chemical processes, making their reduction or replacement a high-priority target. royalsocietypublishing.org
Design for Energy Efficiency : Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. yale.edu The exploration of microwave-assisted synthesis is one avenue for improving energy efficiency and reducing reaction times. researchgate.net
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, thus reducing waste. yale.edu The development of heterogeneous catalysts for nitration and etherification reactions is a prime example of this principle in action.
Use of Renewable Feedstocks : A long-term goal of green chemistry is to shift from depleting feedstocks, such as those derived from petroleum, to renewable ones like biomass. yale.eduroyalsocietypublishing.org
By integrating these principles, the chemical industry can develop more sustainable and responsible methods for synthesizing complex molecules like this compound.
Chemical Reactivity and Mechanistic Aspects of 2 Ethoxy 5 Fluorophenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group is a primary site of reactivity in 2-Ethoxy-5-fluorophenol, engaging in acid-base chemistry and serving as a point for derivatization.
Proton Transfer and Acid-Base Reactivity
Phenols are weakly acidic compounds, and the acidity of this compound is influenced by the electronic effects of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which helps to stabilize the corresponding phenoxide anion formed upon deprotonation. This stabilization increases the acidity of the phenol (B47542). ucla.edu Conversely, the ethoxy group exhibits a dual electronic nature; it is inductively electron-withdrawing (-I) due to the oxygen atom's electronegativity but also electron-donating through resonance (+M) by delocalizing a lone pair of electrons into the aromatic ring. wikipedia.orglibretexts.org
In the case of this compound, the fluorine atom is meta to the hydroxyl group, meaning its stabilizing inductive effect is significant. ucla.edu The ethoxy group is ortho to the hydroxyl group. While the resonance effect of the ethoxy group would tend to decrease acidity, the combined inductive effects of both fluorine and the ethoxy oxygen enhance the propensity of the phenolic proton to be released. Studies on substituted fluorophenols have shown that the inductive effect is often the dominant factor in determining acidity. For instance, 2-fluorophenol (B130384) (pKa = 8.7) is considerably more acidic than phenol (pKa = 10.0) due to the proximity of the electron-withdrawing fluorine atom. ucla.edu This suggests that this compound would be a stronger acid than a phenol lacking these electron-withdrawing groups.
Interactive Data Table: Acidity of Substituted Phenols
| Compound | pKa | Primary Electronic Effect of Substituent(s) |
| Phenol | 10.0 | (Reference) |
| 2-Fluorophenol | 8.7 | Strong -I effect from ortho-F |
| 3-Fluorophenol | 9.3 | Moderate -I effect from meta-F |
| 4-Fluorophenol (B42351) | 9.9 | Weaker -I effect, some +M effect from para-F |
Derivatization via O-Alkylation and Acylation Reactions
The nucleophilic character of the phenoxide ion, formed by treating the phenol with a base, allows for derivatization at the oxygen atom.
O-Alkylation: In a classic Williamson ether synthesis, the phenoxide of this compound can act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form a new ether linkage. This reaction proceeds via an SN2 mechanism. youtube.com
O-Acylation: The phenol can be readily acylated by reacting it with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine. This reaction yields a phenyl ester derivative.
These derivatization reactions are fundamental transformations for phenols and are applicable to this compound, converting the acidic hydroxyl group into more stable ether or ester functionalities.
Aromatic Ring Reactivity
The substituents on the benzene (B151609) ring govern its susceptibility to both nucleophilic and electrophilic attack and determine the orientation of incoming groups.
Nucleophilic Displacement of Fluorine on Electron-Deficient Aromatic Rings
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. kaibangchem.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com
In this compound, the ring is substituted with an ethoxy and a hydroxyl group, both of which are strong electron-donating groups (activating groups) via resonance. wikipedia.org These groups enrich the electron density of the aromatic ring, making it inherently unreactive towards nucleophilic attack under standard SNAr conditions. kaibangchem.com Therefore, the direct nucleophilic displacement of the fluorine atom is generally unfavorable. However, modern synthetic methods, such as those employing organic photoredox catalysis, have enabled the nucleophilic substitution of unactivated fluoroarenes, suggesting that this transformation could be possible under specialized, non-classical conditions. nih.gov
Electrophilic Aromatic Substitution Patterns, including Nitration and Sulfonation
The hydroxyl and ethoxy groups are powerful activating, ortho, para-directing groups in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org The fluorine atom is a deactivating group due to its strong inductive effect but is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. wikipedia.orgcsbsju.edu
When multiple substituents are present, their directing effects can be either cooperative or conflicting. msu.edu In this compound, the directing effects are largely cooperative.
The hydroxyl group (at C1) directs incoming electrophiles to positions C2, C4, and C6.
The ethoxy group (at C2) directs to C1, C3, and C5.
The fluoro group (at C5) directs to C2, C4, and C6.
The hydroxyl group is one of the strongest activating groups and will largely control the regioselectivity. byjus.com The positions ortho and para to the hydroxyl group are C2, C4, and C6. Position C2 is already occupied by the ethoxy group. Therefore, electrophilic attack is most likely to occur at positions C4 and C6. Between these two, position C4 is para to the hydroxyl group and ortho to the fluorine, while position C6 is ortho to the hydroxyl group. Steric hindrance from the adjacent ethoxy group at C2 might slightly disfavor substitution at C6. Thus, the C4 position is a highly probable site for substitution.
Interactive Data Table: Directing Effects of Substituents on this compound
| Substituent | Position | Type | Directing Effect |
| -OH | C1 | Activating | Ortho, Para (to C2, C4, C6) |
| -OEt | C2 | Activating | Ortho, Para (to C1, C3, C5) |
| -F | C5 | Deactivating | Ortho, Para (to C2, C4, C6) |
Nitration: Treatment of phenols with dilute nitric acid can lead to nitration. byjus.commasterorganicchemistry.com For this compound, nitration is expected to yield primarily 2-Ethoxy-5-fluoro-4-nitrophenol and 2-Ethoxy-5-fluoro-6-nitrophenol.
Sulfonation: Reaction with concentrated sulfuric acid results in sulfonation. The reaction is often temperature-dependent; at lower temperatures, the ortho-product may be favored kinetically, while at higher temperatures, the more stable para-product often predominates. sarthaks.commlsu.ac.in For this molecule, sulfonation would likely yield 3-ethoxy-4-fluoro-5-hydroxybenzenesulfonic acid (substitution at C6) and 5-ethoxy-2-fluoro-4-hydroxybenzenesulfonic acid (substitution at C4).
Transformations Involving the Ethoxy Moiety
The ethoxy group, being an ether, is generally stable but can undergo cleavage under harsh acidic conditions. The reaction of aryl alkyl ethers, such as this compound, with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the ether bond. pearson.comwikipedia.org
The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. libretexts.org For aryl alkyl ethers, the cleavage always results in the formation of a phenol and an alkyl halide. libretexts.orglibretexts.org This is because the carbon-oxygen bond of the aromatic ring has partial double bond character and is stronger, and the sp²-hybridized carbon is resistant to SN2 attack. youtube.com Therefore, treating this compound with excess HI or HBr would yield 5-fluorobenzene-1,2-diol and ethyl iodide or ethyl bromide, respectively.
Ether Cleavage Reactions
The ether linkage in this compound, while generally stable, can be cleaved under specific and often harsh reaction conditions. wikipedia.org The most common method for cleaving aryl alkyl ethers is through the use of strong acids, particularly hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr). libretexts.orglibretexts.org
The mechanism of this acid-catalyzed cleavage for an aryl ethyl ether such as this compound proceeds via a nucleophilic substitution reaction. wikipedia.orglibretexts.org The ether oxygen is first protonated by the strong acid, converting the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com Subsequently, the halide anion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether, which in this case is the ethyl group. libretexts.orgpressbooks.pub This occurs through an S(_N)2 mechanism, resulting in the formation of 5-fluoro-1,2-benzenediol (5-fluorocatechol) and an ethyl halide. libretexts.orgmasterorganicchemistry.com It is important to note that the carbon-oxygen bond of the aromatic ring is not cleaved, as sp²-hybridized carbons are resistant to S(_N)1 and S(_N)2 reactions. masterorganicchemistry.com
Another effective reagent for the cleavage of aryl ethers is the strong Lewis acid, boron tribromide (BBr₃). masterorganicchemistry.comnih.gov The reaction is thought to proceed through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. pearson.com This is followed by a nucleophilic attack of a bromide ion on the ethyl group, leading to the cleavage of the C-O bond. pearson.com Subsequent hydrolysis of the resulting boron-containing intermediate yields 5-fluorocatechol and ethyl bromide. pearson.com Studies on aryl methyl ethers have shown that one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govnih.gov
| Reagent | Reaction Conditions | Products | Mechanism |
|---|---|---|---|
| Hydrogen Iodide (HI) or Hydrogen Bromide (HBr) | Concentrated aqueous solution, heat | 5-Fluoro-1,2-benzenediol and Ethyl Iodide/Bromide | Acid-catalyzed SN2 |
| Boron Tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), followed by aqueous workup | 5-Fluoro-1,2-benzenediol and Ethyl Bromide | Lewis acid-mediated cleavage |
Functional Group Interconversions on the Alkyl Chain
While the primary reactivity of this compound often involves the phenolic hydroxyl group or the aromatic ring, the ethoxy group's alkyl chain can also undergo transformations. One such potential reaction is side-chain oxidation. Although the ethoxy group is generally resistant to oxidation, under strong oxidizing conditions, the benzylic carbon of an alkyl group attached to an aromatic ring can be oxidized. libretexts.org For this compound, this would involve the carbon atom of the ethyl group that is bonded to the oxygen. However, the direct oxidation of an ethoxy group to a carboxylic acid is not a typical transformation. More commonly, oxidation of phenols can lead to the formation of quinones, where the aromaticity of the ring is disrupted. quora.com
It is more conceivable that functional group interconversions would be performed on a precursor molecule before the formation of the ether, or after the ether has been cleaved to reveal the catechol.
Enzymatic or Biomimetic Transformations (e.g., Microperoxidase-mediated reactions with related halophenols)
Enzymes like tyrosinase can catalyze the ortho-hydroxylation of aromatic amines and the oxidation of o-aminophenols. nih.gov Similarly, various microbial strains have been shown to degrade fluorophenols, often initiating the process with an ortho-hydroxylation to form fluorocatechols. researchgate.net
Of particular relevance are studies involving microperoxidase (MP), a catalytically active heme-peptide obtained from the proteolytic digestion of cytochrome c. Microperoxidase, in the presence of hydrogen peroxide, has been shown to catalyze the oxidation of halophenols. nih.gov For instance, the oxidation of 4-fluorophenol by a miniaturized artificial peroxidase, Fe-MC6*a, has been reported to yield benzoquinone. nih.gov The reaction mechanism is believed to involve the formation of radical species. nih.gov
Furthermore, microperoxidase-8 (MP8) has been shown to catalyze the dehalogenation of halophenols like 4-fluorophenol and 2-fluorophenol in alcoholic solvents, leading to the formation of the corresponding alkoxyphenols. libretexts.orgnih.gov This suggests that if 5-fluorophenol were subjected to a microperoxidase-mediated reaction in the presence of ethanol, the formation of an ethoxyphenol could be a possible outcome. The proposed mechanism involves the reaction of the enzyme's active species with the alcohol to form an intermediate that then reacts with the halophenol. libretexts.orgnih.gov
| Enzyme/Biomimetic Catalyst | Substrate (Analogue) | Reaction Type | Potential Product |
|---|---|---|---|
| Microperoxidase (e.g., MP8) | 5-Fluorophenol | Oxidative Dehalogenation (in ethanol) | Ethoxyphenol |
| Artificial Peroxidase (e.g., Fe-MC6*a) | Fluorophenols | Oxidation | Benzoquinones, Oligomers |
| Phenol Hydroxylase (microbial) | Fluorophenols | Ortho-hydroxylation | Fluorocatechols |
Reaction Kinetics and Thermodynamic Analysis of Reaction Pathways
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, general principles can be applied to understand the likely energetic profiles of its reactions.
The acid-catalyzed cleavage of ethers is a reaction that generally requires forcing conditions, such as high temperatures, indicating a significant activation energy barrier. masterorganicchemistry.com The thermodynamics of the reaction are driven by the formation of more stable products.
In the context of enzymatic reactions, the kinetics of peroxidase-catalyzed oxidations of phenols have been studied for various substrates. These reactions often follow a "ping-pong" mechanism, where the enzyme is first oxidized by hydrogen peroxide and then reduced by the phenolic substrate in two separate steps. researchgate.net The kinetics of the oxidation of 4-chlorophenol (B41353) in Fenton-like reactions have been shown to follow pseudo-first-order kinetics. whiterose.ac.ukmdpi.com It is plausible that the enzymatic oxidation of this compound would exhibit similar kinetic behavior, with the reaction rate being dependent on the concentrations of the enzyme, the substrate, and hydrogen peroxide. The presence of the electron-donating ethoxy group and the electron-withdrawing fluorine atom on the aromatic ring would be expected to influence the rate of enzymatic oxidation compared to unsubstituted phenol. masterorganicchemistry.com
Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 5 Fluorophenol and Its Derivatives
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 2-Ethoxy-5-fluorophenol is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the ethoxy substituent, the fluorine atom, and the benzene (B151609) ring.
The most prominent band is anticipated to be a broad absorption in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is typically due to intermolecular hydrogen bonding. The C-O stretching vibration of the phenol (B47542) is expected to appear around 1230-1260 cm⁻¹.
The presence of the ethoxy group gives rise to several distinct signals. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups are expected in the 2850-2980 cm⁻¹ range. A strong band corresponding to the C-O-C stretching of the aryl-alkyl ether linkage is predicted to be in the 1200-1250 cm⁻¹ region.
Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected to produce characteristic absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring can be further inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. Finally, the C-F stretching vibration is anticipated to give a strong absorption in the 1100-1250 cm⁻¹ range. researchgate.net
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3550-3200 (broad) | O-H Stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Alkyl (Ethoxy) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1260-1200 | C-O Stretch | Aryl Ether & Phenol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals, a complete structural assignment can be made.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the ethoxy protons, and the phenolic hydroxyl proton. The exact chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically in the range of 5.0-8.0 ppm.
The three aromatic protons will appear in the downfield region (6.5-7.5 ppm) and will exhibit splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The ethoxy group will present as a triplet for the methyl protons (CH₃) around 1.4 ppm and a quartet for the methylene protons (CH₂) around 4.0 ppm, a result of coupling with each other (a typical ethyl pattern). hw.ac.ukchemicalbook.com
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0-6.5 | Multiplet | 3H | Aromatic Protons (H-3, H-4, H-6) |
| ~5.5 | Broad Singlet | 1H | Phenolic Hydroxyl (-OH) |
| ~4.0 | Quartet | 2H | Methylene (-OCH₂CH₃) |
The ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine (C-5) will show a large C-F coupling constant. The carbon bearing the hydroxyl group (C-1) and the one with the ethoxy group (C-2) will also have characteristic downfield shifts. The carbons of the ethoxy group will appear in the upfield region of the spectrum. chemicalbook.com
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~158 | C-5 (Attached to F) |
| ~148 | C-1 (Attached to OH) |
| ~145 | C-2 (Attached to OEt) |
| ~118 | C-6 |
| ~115 | C-4 |
| ~105 | C-3 |
| ~65 | Methylene (-OCH₂) |
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. The chemical shift of the fluorine atom is very sensitive to its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for an aryl fluoride (B91410) is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons. This technique is particularly useful for confirming the presence and electronic environment of fluorine in the molecule. nih.govucsb.eduhuji.ac.il
Table 4: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the electrons in the benzene ring.
The UV-Vis spectrum of this compound in a non-polar solvent is expected to show two main absorption bands. The more intense band, corresponding to the primary π → π* transition (E2-band), is predicted to appear around 210-230 nm. A weaker band, resulting from a different π → π* transition (B-band), is expected at a longer wavelength, typically around 270-290 nm.
The position and intensity of these absorption maxima can be influenced by the solvent, a phenomenon known as solvatochromism. In polar solvents, particularly those capable of hydrogen bonding, the absorption bands may shift. A shift to a longer wavelength is termed a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. For phenolic compounds, an increase in solvent polarity often leads to a red shift of the B-band due to the stabilization of the excited state through hydrogen bonding with the solvent. This effect can be a useful probe for understanding solute-solvent interactions. scribd.com
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (in hexane) |
|---|---|
| π → π* (E2-band) | ~220 nm |
X-ray Crystallography for Solid-State Molecular Structure Determination
A notable example is the study of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, a derivative of 2-ethoxyphenol (B1204887). researchgate.netresearchgate.net The crystallographic data obtained for this compound reveals detailed structural parameters that are instrumental in understanding the solid-state structure of such molecules. researchgate.netresearchgate.net
The analysis of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol showed that it crystallizes in a monoclinic system with the space group P21/c. researchgate.net The unit cell dimensions were determined to be a = 11.5578(9) Å, b = 12.5684(7) Å, and c = 9.7863(7) Å, with a β angle of 113.023(6)°. researchgate.net This detailed structural information allows for a complete picture of the molecule's packing in the crystal lattice.
Interactive Data Table: Crystallographic Data for (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol researchgate.net
| Parameter | Value |
| Chemical Formula | C15H14FNO2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.5578(9) |
| b (Å) | 12.5684(7) |
| c (Å) | 9.7863(7) |
| β (°) | 113.023(6) |
| Volume (ų) | 1308.35(16) |
| Z (molecules per unit cell) | 4 |
From these data, crucial details about the molecular geometry can be elucidated. For instance, the study of such derivatives often reveals the planarity of the aromatic rings and the orientation of the substituent groups. redalyc.org In the case of phenol derivatives, X-ray crystallography can confirm the presence and nature of intermolecular and intramolecular hydrogen bonding, which plays a critical role in the physical properties of the compound. nih.gov The study of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, for example, identified a strong intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen. researchgate.net Such detailed structural insights are fundamental for understanding the chemical behavior and properties of these molecules.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. In this technique, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
For this compound (C8H9FO2), the molecular weight is 156.156 g/mol . synquestlabs.com Therefore, in its mass spectrum, the molecular ion peak (M+) would be expected at an m/z value of approximately 156. The presence of this peak confirms the molecular mass of the compound.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on its functional groups:
Loss of an Ethyl Group: A common fragmentation pathway for ethoxy-containing compounds is the cleavage of the ethyl group (-CH2CH3). This would result in a fragment with a mass-to-charge ratio corresponding to the loss of 29 mass units (M-29).
Loss of an Ethoxy Group: The entire ethoxy group (-OCH2CH3) can also be lost, leading to a fragment corresponding to the loss of 45 mass units (M-45).
Cleavage of the Aromatic Ring: Aromatic rings can also fragment, although this often requires higher energy. The resulting fragments would be indicative of the substitution pattern on the benzene ring.
The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule. The relative abundance of the different fragment ions can also provide information about the stability of the resulting ions and the strength of the chemical bonds within the molecule.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion Description | Proposed Fragment Structure/Loss | Expected m/z (approximate) |
| Molecular Ion | [C8H9FO2]+ | 156 |
| Loss of an Ethyl Group | [M - C2H5]+ | 127 |
| Loss of an Ethoxy Group | [M - OC2H5]+ | 111 |
| Loss of CO | [M - CO]+ | 128 |
By combining the information from the molecular ion peak with the analysis of the fragmentation pattern, mass spectrometry serves as a powerful tool for the structural elucidation and confirmation of this compound.
Theoretical and Computational Chemistry of 2 Ethoxy 5 Fluorophenol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemistry, offering a detailed perspective on the electronic structure of molecules. For 2-Ethoxy-5-fluorophenol, these calculations help in understanding its stability, reactivity, and various molecular properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing the geometry of molecules and calculating their energies. In the study of substituted phenols, DFT, often paired with basis sets like 6-311++G(d,p), is employed to determine the most stable molecular conformation by finding the minimum energy structure on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until a stable geometry is achieved. The accuracy of these calculations allows for the reliable prediction of bond lengths, bond angles, and dihedral angles.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative and positive electrostatic potential. For phenolic compounds, the oxygen atom of the hydroxyl group and the aromatic ring typically exhibit negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group shows a positive potential, indicating a site for nucleophilic attack. The MEP analysis of this compound would highlight how the ethoxy and fluoro substituents modulate the electrostatic potential across the molecule.
Conformational Landscapes and Tautomeric Equilibria (e.g., Enol-Keto Tautomerism)
The conformational landscape of this compound is determined by the rotation around its single bonds, particularly the C-O bonds of the ethoxy and hydroxyl groups. Computational methods can be used to explore different conformations and identify the most stable ones.
Phenols can theoretically exist in equilibrium with their keto tautomers. This enol-keto tautomerism is a fundamental concept in organic chemistry. For most simple phenols, the enol form is significantly more stable. However, the presence of substituents can influence this equilibrium. Computational studies can quantify the energy difference between the enol and keto forms of this compound, providing insight into the likelihood of tautomerization.
Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental IR spectra to assign specific vibrational modes.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. These calculations provide information about the wavelengths of maximum absorption and the nature of the electronic excitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy can also be predicted using computational methods. By calculating the magnetic shielding of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra, which are invaluable for structure elucidation.
Below is a table summarizing the computational chemistry aspects of this compound:
| Computational Method | Application to this compound | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization and energy calculations. | Provides the most stable 3D structure, bond lengths, and angles. |
| Frontier Molecular Orbital (FMO) Theory | Calculation of HOMO-LUMO energies and the energy gap. | Helps in understanding chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Mapping of the electrostatic potential surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular charge transfer and bonding. | Reveals hyperconjugative interactions and electronic delocalization. |
| Conformational Analysis | Exploration of different rotational isomers. | Determines the most stable conformation of the molecule. |
| Tautomerism Analysis | Calculation of the relative energies of enol and keto forms. | Assesses the likelihood of enol-keto tautomerism. |
| Spectroscopic Prediction (IR, UV-Vis, NMR) | Calculation of vibrational frequencies, electronic transitions, and chemical shifts. | Aids in the interpretation and assignment of experimental spectra. |
Reactivity Indices and Chemical Stability Predictions
Reactivity indices derived from conceptual density functional theory (DFT) are powerful tools for predicting the chemical behavior of molecules. These indices, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, global hardness and softness, and the global electrophilicity index, provide a quantitative measure of a molecule's stability and reactivity. upb.ro
The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. upb.ro
Global hardness (η) and softness (s) are measures of the resistance to change in the electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. upb.ro
Table 1: Hypothetical Reactivity Indices for this compound
| Parameter | Hypothetical Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. upb.ro |
| Global Hardness (η) | 2.65 eV | A higher value suggests greater resistance to deformation of the electron cloud. |
| Global Softness (s) | 0.38 eV⁻¹ | A lower value indicates lower reactivity. |
| Electronegativity (χ) | 3.85 eV | Measures the tendency to attract electrons. |
| Chemical Potential (μ) | -3.85 eV | Represents the escaping tendency of electrons from an equilibrium system. |
| Global Electrophilicity Index (ω) | 2.79 eV | A moderate value suggests a balanced electrophilic character. |
Non-Linear Optical (NLO) Properties Calculation
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. uobasrah.edu.iq Computational methods, particularly DFT, are instrumental in predicting the NLO properties of organic molecules like this compound. jmcs.org.mx
Key parameters for assessing NLO activity include the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). imist.ma The dipole moment provides insight into the charge distribution and intermolecular interactions. upb.ro The first-order hyperpolarizability is a measure of the second-order NLO response, and a high β value is indicative of a promising NLO material. jmcs.org.mxscielo.org.mx
The calculation of these properties involves subjecting the molecule to a theoretical electric field and analyzing the response of the electron density. The presence of electron-donating (ethoxy) and electron-withdrawing (fluoro) groups on the phenol (B47542) ring can enhance the NLO response by creating a charge transfer system.
Given the absence of specific computational studies on this compound in the search results, a hypothetical data table is presented below to illustrate the kind of results that would be obtained from such a study.
Table 2: Hypothetical Non-Linear Optical Properties of this compound
| Property | Hypothetical Calculated Value | Unit | Significance |
| Dipole Moment (μ) | 3.5 | Debye | Indicates the asymmetry of charge distribution. |
| Mean Polarizability (α) | 150 | a.u. | Represents the linear response of the electron cloud to an electric field. |
| First-Order Hyperpolarizability (β_tot) | 250 | a.u. | A key indicator of second-order NLO activity; a larger value is desirable. jmcs.org.mxscielo.org.mx |
Applications of 2 Ethoxy 5 Fluorophenol in Advanced Organic Synthesis and Material Science
Building Block for Complex Pharmaceutical and Agrochemical Intermediates
2-Ethoxy-5-fluorophenol is a key starting material for the synthesis of a variety of heterocyclic compounds that form the core of many pharmaceutical and agrochemical agents. Its inherent functionality allows for the construction of complex molecular architectures with desirable physicochemical and biological properties.
Precursor in Heterocyclic Synthesis (e.g., Benzoxazoles from 2-aminophenol (B121084), Pyrimidine (B1678525)/Thiazolidine (B150603) Derivatives like 2-ethoxy-5-fluorouracil)
The transformation of this compound into its corresponding 2-amino derivative, 2-amino-5-ethoxy-4-fluorophenol, opens up a plethora of possibilities for heterocyclic synthesis. This aminophenol can serve as a direct precursor for the synthesis of substituted benzoxazoles. Benzoxazole (B165842) moieties are present in numerous biologically active compounds, and their synthesis often involves the condensation of a 2-aminophenol with a carboxylic acid derivative. The resulting 6-ethoxy-5-fluorobenzoxazole scaffold can be further elaborated to generate libraries of compounds for drug discovery. For instance, a novel series of benzoxazoles with piperazine (B1678402) and fluorine moieties attached have been synthesized and evaluated for their cytotoxicity against human lung carcinoma cells, demonstrating the pharmaceutical potential of such fluorinated benzoxazole cores.
In the realm of pyrimidine chemistry, while direct synthesis from this compound is not extensively documented, the related compound 2-ethoxy-5-fluorouracil (B193423) is a known derivative of the anticancer drug 5-fluorouracil. The synthesis of such derivatives often involves the modification of the parent uracil (B121893) ring. However, the potential to construct the fluorinated and ethoxylated pyrimidine ring system from a precursor like this compound represents an alternative synthetic strategy that could be explored.
Similarly, the synthesis of thiazolidine derivatives can be envisioned starting from the aniline (B41778) derived from this compound. The reaction of an aniline with a suitable three-carbon component containing a thiol group is a common method for constructing the thiazolidine ring. Thiazolidinone derivatives are known to possess a wide range of pharmacological activities, and the incorporation of the 2-ethoxy-5-fluoro-phenyl moiety could lead to the discovery of novel therapeutic agents.
| Heterocyclic System | Precursor from this compound | General Synthetic Approach | Potential Application |
| Benzoxazoles | 2-Amino-5-ethoxy-4-fluorophenol | Condensation with carboxylic acids or their derivatives | Anticancer, Antifungal, Antimicrobial agents |
| Pyrimidines | This compound derivatives | Cyclocondensation reactions with ureas or thioureas | Antitumor agents (e.g., 2-ethoxy-5-fluorouracil) |
| Thiazolidines | 2-Ethoxy-5-fluoroaniline | Reaction with α-mercapto carboxylic acids and aldehydes | Diverse pharmacological activities |
Intermediate for Enzyme Inhibition Studies
The structural motifs derived from this compound are of significant interest in the design of enzyme inhibitors. The specific substitution pattern of the aromatic ring can lead to enhanced binding affinity and selectivity for the active site of a target enzyme. For example, the core structure of sildenafil (B151), a well-known phosphodiesterase type 5 (PDE5) inhibitor, is based on a 2-ethoxyphenyl group. The introduction of a fluorine atom at the 5-position can further modulate the electronic properties and metabolic stability of such inhibitors, making derivatives of this compound attractive candidates for enzyme inhibition studies. While direct studies on this compound itself as an enzyme inhibitor are not widely reported, its role as a precursor to potent inhibitors is evident.
Role in the Synthesis of Specific Pharmacological Scaffolds (e.g., Sildenafil Analogues, Decoquinate (B1670147) intermediates)
One of the most prominent applications of 2-ethoxyphenyl derivatives is in the synthesis of sildenafil and its analogues. nih.govnih.govnih.govthermofisher.com The chemical name of sildenafil is 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, highlighting the central role of the 2-ethoxyphenyl moiety. nih.gov The synthesis of sildenafil typically involves the chlorosulfonation of a 2-ethoxyphenyl precursor, followed by reaction with N-methylpiperazine and subsequent elaboration of the pyrazolopyrimidine ring system. mdpi.comresearchgate.netdntb.gov.ua By starting with this compound, novel fluorinated sildenafil analogues can be synthesized, potentially offering improved pharmacokinetic profiles or altered selectivity for different phosphodiesterase isozymes. nih.gov
The synthesis of decoquinate, a coccidiostat used in veterinary medicine, involves a 3-ethoxy-4-hydroxyaniline intermediate. google.comnih.gov While not a direct application of this compound, the synthesis of fluorinated analogues of decoquinate could potentially start from a related fluorinated and ethoxylated phenol (B47542) precursor, suggesting a possible, though not yet reported, application for this compound in generating novel agrochemical agents. nih.gov
| Pharmacological Scaffold | Key Intermediate Derived from 2-Ethoxyphenyl Moiety | Therapeutic Area |
| Sildenafil Analogues | 5-(Chlorosulfonyl)-2-ethoxybenzoic acid derivative | Erectile dysfunction, Pulmonary arterial hypertension |
| Decoquinate Analogues | (Hypothetical) Fluorinated 3-ethoxy-4-hydroxyaniline | Coccidiosis (veterinary) |
Formation of Phenazine (B1670421) Derivatives with Substituted Alkoxy Groups
Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, including antibacterial, antifungal, and antitumor properties. The synthesis of substituted phenazines often involves the condensation of substituted o-phenylenediamines or the coupling of substituted anilines. A plausible synthetic route to alkoxy-substituted phenazines involves the use of alkoxy-substituted anilines. nih.govfluorochem.co.ukorientjchem.orgacs.org For example, a regioselective synthesis of 2,3,7,8-tetraalkoxyphenazines has been developed using nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines. nih.gov By analogy, 2-ethoxy-5-fluoroaniline, derived from this compound, could serve as a valuable precursor for the synthesis of novel fluorinated and ethoxylated phenazine derivatives, potentially leading to compounds with unique biological or material properties. researchgate.net
Development of Functional Materials and Fluorinated Aromatic Scaffolds
The unique electronic properties conferred by the fluorine atom make fluorinated aromatic compounds highly desirable for the development of advanced functional materials. rsc.orgalfa-chemistry.com The incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties. solvay.com this compound, as a source of fluorinated aromatic scaffolds, has potential applications in the synthesis of liquid crystals, polymers for organic electronics, and other high-performance materials. nih.gov
In the field of liquid crystals, the introduction of fluorine atoms into the molecular structure can significantly influence the mesophase behavior and dielectric anisotropy. Fluorinated phenyl and biphenyl (B1667301) derivatives are common components of liquid crystal mixtures used in display technologies. The specific substitution pattern of this compound could be exploited to design novel liquid crystalline materials with tailored properties.
Furthermore, fluorinated aromatic building blocks are increasingly used in the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms can lower the HOMO and LUMO energy levels of the polymer, which can improve charge injection and transport properties, as well as enhance the stability of the material.
Precursor for Radiopharmaceutical Development (e.g., incorporation of Fluorine-18 in related structures)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being the most commonly used. nih.govsnmjournals.orgnih.govacs.orgresearchgate.netnih.govuchicago.edu The development of novel ¹⁸F-labeled radiotracers is a major focus of radiopharmaceutical research. nih.govsolvay.comsnmjournals.orgnih.govacs.orgresearchgate.netnih.govuchicago.edu A common strategy for the synthesis of these tracers is the late-stage radiofluorination of a suitable precursor.
Derivatives of this compound are promising candidates for the development of ¹⁸F-labeled PET tracers. For instance, a novel PET agent for the in vivo detection of amyloid plaques in Alzheimer's disease, 2-(2-[2-Dimethylaminothiazol-5-yl]Ethenyl)-6-(2-[¹⁸F]Fluoro]Ethoxy)Benzoxazole, has been developed. snmjournals.org This demonstrates that fluoro-ethoxy-benzoxazole structures are viable for PET imaging. A precursor for such a tracer could potentially be synthesized from this compound. The existing fluorine atom can be replaced with a leaving group suitable for nucleophilic radiofluorination with [¹⁸F]fluoride. Alternatively, the ethoxy group could be replaced with a longer chain containing a leaving group for radiofluoroalkylation. The development of ¹⁸F-labeled enzyme inhibitors, such as those targeting cyclooxygenase-2 (COX-2), also represents a potential application for precursors derived from this compound. snmjournals.org
| Application Area | Potential Role of this compound Derivatives | Example of a Related Radiotracer |
| Neuroimaging | Precursors for ¹⁸F-labeled amyloid plaque imaging agents | 2-(2-[2-Dimethylaminothiazol-5-yl]Ethenyl)-6-(2-[¹⁸F]Fluoro]Ethoxy)Benzoxazole |
| Oncology | Precursors for ¹⁸F-labeled enzyme inhibitors (e.g., for COX-2) | ¹⁸F-labeled celecoxib (B62257) derivatives |
Environmental and Industrial Relevance
The presence and transformation of halogenated aromatic compounds in the environment are of significant scientific interest due to their potential persistence and the toxicity of their byproducts. This compound, as a member of the fluorophenol class, is relevant in discussions concerning the formation of persistent organic pollutants and the natural degradation pathways of synthetic chemicals. Its structure, featuring a fluorine atom, an ethoxy group, and a hydroxyl group on a benzene (B151609) ring, dictates its chemical behavior and environmental fate.
Pathways to Polyfluorinated Dibenzo-p-dioxins and Dibenzofurans from Fluorophenol Precursors
Fluorinated phenols, including compounds structurally related to this compound, are recognized as precursors in the formation of polyfluorinated dibenzo-p-dioxins (PFDDs) and polyfluorinated dibenzofurans (PFDFs). These persistent organic pollutants (POPs) are generated as unintentional byproducts in various thermal and industrial processes. umweltprobenbank.de The synthesis of PFDDs and PFDFs has been demonstrated through the pyrolysis of fluorophenols and fluorobenzenes. nih.gov
The formation of these hazardous compounds can proceed through two primary pathways: precursor synthesis and de novo synthesis. aaqr.org
Precursor Synthesis: In this pathway, molecules like fluorophenols undergo condensation reactions to form the basic dioxin or dibenzofuran (B1670420) skeleton. For example, two fluorophenol molecules can react to form a PFDD. This process is often catalyzed by metal catalysts present on the surface of fly ash in incinerators. aaqr.orgresearchgate.net The specific arrangement of substituents on the precursor molecule influences the structure of the resulting dioxin or furan (B31954) congeners.
De Novo Synthesis: This pathway involves the formation of PFDDs/PFDFs from a carbon matrix in the presence of a fluorine source through a series of oxidation and fluorination reactions. aaqr.org
Research has shown that thermal treatment of various chlorophenols on fly ash surfaces leads to the formation of their chlorinated dioxin and furan analogues. researchgate.netnih.gov By analogy, fluorophenols are expected to behave similarly. The pyrolysis of various fluorophenols has been successfully used to synthesize a wide range of PFDD and PFDF congeners for analytical and toxicological studies. nih.gov While direct studies detailing the specific congeners formed from this compound are not prevalent, its chemical structure fits the profile of a potential precursor under high-temperature conditions, such as those found in waste incineration.
Table 1: Formation Pathways of Halogenated Dioxins and Furans
| Formation Pathway | Description | Key Conditions | Precursor Example | Resulting Pollutant |
|---|---|---|---|---|
| Precursor Synthesis | Transformation of dioxin-like precursors on a particle surface. aaqr.org | High Temperature, Metal Catalysts (e.g., on fly ash) | Fluorophenols nih.gov | Polyfluorinated Dibenzo-p-dioxins (PFDDs) |
| De Novo Synthesis | Synthesis from a carbon matrix via oxidation and halogenation. aaqr.org | High Temperature, Fly Ash, Halogen Source | Carbon, Fluorine Source | Polyfluorinated Dibenzofurans (PFDFs) |
Role in Degradation Mechanisms of Environmental Pollutants
While some fluorophenols can act as precursors to pollutants, they are also subject to environmental degradation. The degradation of halogenated phenols is a critical area of research for bioremediation. Studies on closely related compounds, such as 2-fluorophenol (B130384), provide insight into the potential breakdown mechanisms for this compound.
One significant pathway for the degradation of fluorophenols is through microbial action. For instance, the brown-rot fungus Gloeophyllum striatum has been shown to degrade 2-fluorophenol. nih.gov The degradation process is not intracellular but occurs via an extracellular Fenton-type mechanism. nih.gov This involves the production of highly reactive hydroxyl radicals (•OH) which initiate the breakdown of the aromatic ring.
The key steps in this proposed degradation pathway, based on the study of 2-fluorophenol, are:
Hydroxyl Radical Production: The fungus produces metabolites that can reduce Fe³⁺ to Fe²⁺. This Fe²⁺ then reacts with hydrogen peroxide (also produced by the fungus) in a Fenton reaction to generate hydroxyl radicals. nih.gov
Electrophilic Attack: The hydroxyl radicals attack the electron-rich phenol ring. This can lead to the addition of a second hydroxyl group (hydroxylation) and the removal of the fluorine atom (defluorination).
Intermediate Formation: For 2-fluorophenol, this attack results in the formation of intermediates such as 3-fluorocatechol (B141901) and catechol. nih.gov
Ring Cleavage: Following the initial modifications, further enzymatic action leads to the cleavage of the aromatic ring, breaking the compound down into smaller, more readily metabolized molecules.
This Fenton-based biodegradation is strongly inhibited by the absence of iron or the presence of hydroxyl radical scavengers, supporting the proposed mechanism. nih.gov Given its structural similarity, this compound would likely undergo a comparable degradation process initiated by hydroxyl radical attack, leading to hydroxylation, defluorination, and eventual mineralization.
Table 2: Proposed Degradation Steps of a Fluorophenol by Gloeophyllum striatum
| Step | Process | Key Reactants/Mediators | Result |
|---|---|---|---|
| 1 | Fenton Chemistry | Fungal Metabolites, Fe³⁺/Fe²⁺, H₂O₂ | Production of Hydroxyl Radicals (•OH) nih.gov |
| 2 | Ring Attack | Hydroxyl Radical, Fluorophenol | Hydroxylation and Defluorination nih.gov |
| 3 | Intermediate Formation | - | Formation of catecholic compounds (e.g., 3-fluorocatechol, catechol) nih.gov |
| 4 | Ring Fission | Further Enzymatic Action | Cleavage of the aromatic ring into smaller molecules |
Emerging Research Avenues and Future Outlook for 2 Ethoxy 5 Fluorophenol Studies
Development of Novel and Sustainable Catalytic Approaches for Selective Transformations
Future research into 2-Ethoxy-5-fluorophenol will likely prioritize the development of innovative and environmentally benign catalytic methods for its selective transformation. A significant area of exploration is the use of photocatalysis, which offers a green alternative to traditional thermal reactions. acs.org The application of heterogeneous and homogeneous photocatalytic systems could enable a variety of transformations, such as C-H functionalization or coupling reactions, under mild conditions. acs.org
Another promising direction is the use of biocatalysis. Enzymes, with their inherent high chemo-, regio-, and stereoselectivity, could be employed for specific modifications of the this compound structure. While challenges such as enzyme stability and substrate toxicity need to be addressed, the development of robust enzymatic processes remains a key goal for sustainable chemical production.
| Catalytic Approach | Potential Transformation of this compound | Advantages |
| Photocatalysis | C-H activation, cross-coupling reactions | Mild reaction conditions, use of light as a renewable energy source |
| Biocatalysis | Hydroxylation, glycosylation | High selectivity, environmentally friendly |
| Nanocatalysis | Hydrogenation, oxidation | High surface area, enhanced reactivity and selectivity |
Chemo- and Regioselective Functionalization Strategies
A major focus of future research will be the development of precise strategies for the functionalization of the this compound ring. The directing effects of the existing ethoxy and fluoro substituents make achieving high chemo- and regioselectivity a key challenge.
One promising approach is the use of hypervalent iodine reagents for oxidative arylation. This metal-free method has been shown to be highly regioselective for other fluorophenols, with the position of the fluorine atom directing the outcome of the reaction. nih.gov Applying this methodology to this compound could lead to the synthesis of novel biaryl compounds with controlled connectivity.
Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, will continue to be vital tools. acs.org The development of new ligand systems will be crucial to control the regioselectivity of these reactions, allowing for the targeted introduction of various functional groups at specific positions on the aromatic ring.
Advanced in situ Spectroscopic Monitoring of Reaction Processes
To gain a deeper understanding of the reaction mechanisms involved in the transformation of this compound, the application of advanced in situ spectroscopic techniques is essential. Techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the formation of intermediates and products. acs.org
This data is invaluable for optimizing reaction conditions to improve yield and selectivity. For instance, in situ monitoring can help in identifying catalyst deactivation pathways or the formation of undesired byproducts, allowing for the rational design of more efficient catalytic systems.
Integration of Machine Learning and Artificial Intelligence in Computational Design and Derivative Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of this compound derivatives. By analyzing large datasets of chemical reactions and molecular properties, ML algorithms can predict the outcome of reactions and identify promising new molecular structures with desired functionalities. nih.govresearchgate.net
This computational approach can significantly accelerate the discovery of new derivatives with applications in pharmaceuticals, agrochemicals, and materials science. For example, ML models could be trained to predict the biological activity or material properties of novel this compound-based compounds, guiding synthetic efforts towards the most promising candidates. researchgate.net
| Application of AI/ML | Potential Impact on this compound Research |
| Predictive Modeling | Forecast reaction outcomes and properties of new derivatives. nih.gov |
| De Novo Design | Generate novel molecular structures with targeted functionalities. |
| Reaction Optimization | Identify optimal reaction conditions for higher yield and selectivity. |
Exploration of Supramolecular Interactions and Self-Assembly Properties
The phenolic hydroxyl group and the fluorine atom of this compound provide sites for hydrogen bonding and other non-covalent interactions, making it an interesting candidate for the construction of supramolecular assemblies. worldscientific.comacs.org Future research will likely explore how this molecule can self-assemble into well-defined nanostructures, such as nanotubes, vesicles, or gels.
The formation of metal-phenolic networks (MPNs) is another exciting avenue. acs.org By coordinating with various metal ions, this compound could form functional hybrid materials with applications in areas such as drug delivery, sensing, and catalysis. acs.org Understanding and controlling the self-assembly process will be key to tailoring the properties of these materials for specific applications.
Multi-Disciplinary Applications in Niche Chemical Fields
The unique combination of functional groups in this compound opens up possibilities for its application in various specialized chemical fields. Its fluorinated phenolic structure suggests potential as a key intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. canbipharma.com
In materials science, derivatives of this compound could be investigated as components of liquid crystals, polymers with special optical or electronic properties, or as functional coatings. The presence of the fluorine atom can impart unique properties such as increased thermal stability and altered electronic characteristics, making these materials attractive for advanced technological applications.
Q & A
Q. What are the most reliable synthetic routes for 2-Ethoxy-5-fluorophenol, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from fluorophenol derivatives. For example, ethoxylation via nucleophilic aromatic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) is common. Optimization requires controlling stoichiometry (e.g., 1.2:1 molar ratio of ethylating agent to fluorophenol) and selecting aprotic solvents to minimize side reactions. Catalysts like tetrabutylammonium bromide (TBAB) improve regioselectivity. Purity is verified via HPLC (>98%) and NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) . Table 1 : Yield Optimization Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | TBAB | 80 | 72 |
| DMSO | None | 100 | 58 |
| Acetone | KI | 60 | 41 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹⁹F NMR : A singlet near δ -115 ppm confirms the fluorine atom’s position on the aromatic ring .
- ¹H NMR : Ethoxy group protons appear as a quartet (δ 1.3–1.5 ppm for CH₃) and triplet (δ 3.9–4.1 ppm for CH₂). Aromatic protons show splitting patterns dependent on substituent positions .
- FT-IR : Strong absorption at 1250–1280 cm⁻¹ (C-O stretch of ethoxy) and 3300–3500 cm⁻¹ (phenolic O-H stretch, if present) .
- X-ray crystallography : Resolves spatial arrangement; for example, dihedral angles between ethoxy and fluorophenyl groups (e.g., 45–55°) impact reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. Strategies include:
- Standardized bioassays : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines (e.g., HeLa, MCF-7).
- Purity validation : Quantify impurities via LC-MS; even 2% impurities (e.g., unreacted 5-fluorophenol) can skew IC₅₀ values .
- Systematic reviews : Apply EFSA methodologies (e.g., tailored search strings in PubMed/Scopus) to aggregate and meta-analyze data .
Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
- Kinetic modeling : Use Arrhenius equations to predict shelf life; for example, activation energy (Eₐ) calculations from degradation rates at 25–60°C .
Table 2 : Degradation Half-Life (t₁/₂) at pH 7.4
| Temp (°C) | t₁/₂ (days) |
|---|---|
| 25 | 120 |
| 40 | 28 |
| 60 | 7 |
Q. How can computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using Gaussian09 at B3LYP/6-311+G(d,p) level. Analyze Fukui indices to identify nucleophilic sites (e.g., para to ethoxy group) .
- Molecular electrostatic potential (MEP) maps : Highlight electron-rich regions (e.g., ortho/para to fluorine) prone to electrophilic attack .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the antimicrobial efficacy of this compound, and how can these be addressed experimentally?
- Methodological Answer : Discrepancies may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or solvent carriers (DMSO vs. water). Recommendations:
- Standardized MIC protocols : Follow CLSI guidelines with Mueller-Hinton broth and ≤1% DMSO.
- Synergy studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiating effects .
Structure-Activity Relationship (SAR) Considerations
Q. What structural modifications to this compound enhance its binding affinity to target enzymes (e.g., tyrosine kinases)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
